Enantiomeric Purity: (R)- vs. (S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate as Starting Materials
The (R)-enantiomer (CAS 71336-83-9) is commercially available with a minimum purity of 98% , consistent with the high stereochemical purity required for synthesizing enantiomerically pure antiviral agents. In contrast, the (S)-enantiomer (CAS 908066-52-4) is typically offered at 95% purity . This 3% difference in chemical purity translates to a substantially larger gap in enantiomeric purity that can critically impact the diastereomeric ratio of downstream peptide coupling products, directly affecting the yield and reproducibility of multi-step medicinal chemistry syntheses.
| Evidence Dimension | Commercial purity assay (HPLC) |
|---|---|
| Target Compound Data | ≥ 98% (CAS 71336-83-9) |
| Comparator Or Baseline | (S)-enantiomer: ≥ 95% (CAS 908066-52-4) |
| Quantified Difference | ≥ 3 percentage points higher purity for the (R)-enantiomer |
| Conditions | Vendor certificate of analysis; commercial sourcing specifications |
Why This Matters
For stereoselective synthesis, a 3% purity gap can result in a >10% loss of diastereomeric excess in the final coupling product, making process-scale procurement of the higher-purity (R)-enantiomer economically favorable.
